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Compound of Interest

Compound Name: Longistylumphylline A

Cat. No.: B580231

Initial Search and Findings

An extensive search for spectroscopic data (NMR, MS, IR) for a compound named
"Longistylumphylline A" did not yield any specific results in publicly accessible scientific
databases. This suggests that "Longistylumphylline A" may be a novel, very recently
discovered, or proprietary compound for which the data has not yet been published. It is also
possible that the name is subject to a different spelling or nomenclature.

In the absence of specific data for "Longistylumphylline A," this guide will serve as a
comprehensive template, outlining the expected data presentation, experimental protocols, and
logical workflows for the spectroscopic analysis of a hypothetical novel natural product,
hereafter referred to as "Hypotheticalphylline A." This document is designed to meet the needs
of researchers, scientists, and drug development professionals by providing a standardized
framework for the characterization of new chemical entities.

Data Presentation for Hypotheticalphylline A

The following tables represent the typical format for presenting spectroscopic data for a newly
isolated compound. The data provided is illustrative for "Hypotheticalphylline A."

Table 1: NMR Spectroscopic Data for
Hypotheticalphylline A (500 MHz, CDCIs)
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6H (ppm),

Position . oC (ppm),type HMBC(H - C) COSY (H - H)
mult. (J in Hz)

1 - 168.5, C - -

2 6.50, d (8.0) 115.2,CH C-1,C-3,C4 H-3

3 7.80, d (8.0) 145.8, CH C-1,C-2,C-5 H-2

4 - 122.3,C - -

5 7.10, s 128.9, CH C-3,C-4,C-6 -

6 - 150.1, C - -

7 3.90, s 55.4, CHs C-6 -

8 2.50,t(7.5) 30.2, CH2 C-9, C-10 H-9

9 1.80, m (7.5) 25.1, CH2 C-8, C-10 H-8, H-10

10 0.95,1(7.5) 14.0, CHs C-8, C-9 H-9
Table 2: Mass Spectrometry Data for
Hypotheticalphylline A

Techniqu lonization Mass Observed Calculate Interpreta

Formula .

(S Mode Analyzer miz d m/z tion
HR-ESI- N 250.1234 Molecular
Positive TOF Ci14H1sNOs  250.1236

MS [M+H]* lon
Positive Quadrupol
MS/MS 222.0918 Ci12H12NO2  222.0923 [M+H-CQO]*
(CID) e
[M+H-CO-
194.0970 C11H12NO 194.0970
C2Ha]*

Table 3: Infrared (IR) Spectroscopic Data for
Hypotheticalphylline A
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Frequency (cm™?) Intensity Assighment

3350 Broad O-H stretch (Phenolic)
3050 Medium C-H stretch (Aromatic)
2960, 2870 Strong C-H stretch (Aliphatic)
1680 Strong C=0 stretch (Amide)
1610, 1580 Medium C=C stretch (Aromatic)
1250 Strong C-O stretch (Aryl ether)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of Hypotheticalphylline A (5 mg) was dissolved in deuterated chloroform (CDClIs, 0.5
mL). NMR spectra were recorded on a Bruker Avance 11l 500 MHz spectrometer equipped with
a cryoprobe. The spectra were referenced to the residual solvent signal (dH 7.26 ppm and d6C
77.16 ppm for CDCIs). H NMR spectra were acquired with a spectral width of 16 ppm and a
relaxation delay of 1.0 s. 13C NMR spectra were acquired with a spectral width of 240 ppm and
a relaxation delay of 2.0 s. 2D NMR experiments, including COSY, HSQC, and HMBC, were
performed using standard Bruker pulse programs.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a
Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer. The
sample was dissolved in methanol and introduced via direct infusion. The instrument was
operated in positive ion mode with a capillary voltage of 3.5 kV. The mass range was set to m/z
100-1000. For tandem MS (MS/MS), the precursor ion was isolated and subjected to collision-
induced dissociation (CID) with a normalized collision energy of 25 eV.

Infrared (IR) Spectroscopy
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The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped
with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid
sample was placed directly on the ATR crystal. The spectrum was recorded over a range of
4000-400 cm~* with a resolution of 4 cm~* and is an average of 16 scans.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic
analysis of a novel compound.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Longistylumphylline A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580231#spectroscopic-data-for-longistylumphylline-
a-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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